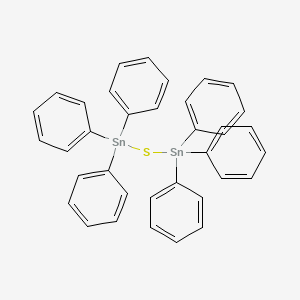

Bis(triphenyltin)sulfide

Description

Significance of Organotin(IV) Compounds in Contemporary Chemical Research

Organotin(IV) compounds, characterized by a tin atom in the +4 oxidation state covalently bonded to one or more organic groups, are a cornerstone of organometallic chemistry. Their importance spans a wide range of applications, from industrial uses to sophisticated roles in organic synthesis and materials science. manchester.ac.ukresearchgate.net For instance, certain organotin compounds have been extensively used as stabilizers for polyvinyl chloride (PVC), as catalysts in the formation of polyurethanes and in transesterification reactions, and as biocides in antifouling paints and wood preservatives. researchgate.net In the realm of organic synthesis, triorganotin hydrides are valuable reagents in radical chemistry, while the Stille reaction, which utilizes organotin reagents for carbon-carbon bond formation, is a powerful tool for the synthesis of complex organic molecules. researchgate.net The structural versatility of organotin(IV) compounds, which can adopt coordination numbers from four to seven, allows for the fine-tuning of their chemical and physical properties, making them a subject of continuous research interest.

Overview of Divalent Sulfur Compounds in Organometallic Chemistry

Divalent sulfur compounds, particularly those that can be incorporated into organometallic frameworks, play a crucial role in various chemical transformations and material applications. The sulfide (B99878) ligand (S²⁻) can bridge two or more metal centers, leading to the formation of polynuclear clusters with interesting electronic and catalytic properties. In the context of organometallic chemistry, compounds containing a metal-sulfur-metal linkage are investigated for their potential as precursors to metal sulfide nanomaterials. manchester.ac.uk These materials, such as tin sulfide (SnS), are of interest for applications in photovoltaics and other semiconductor devices. manchester.ac.uk Furthermore, organometallic sulfides, including Bis(triphenyltin)sulfide, have been employed as effective sulfur-transfer reagents in organic synthesis, for instance, in the conversion of carbonyl compounds to their corresponding thiocarbonyl analogues. acs.org

Scope and Research Objectives Pertaining to this compound

Research concerning this compound is primarily driven by its utility as a well-defined molecular precursor and a reagent in organic synthesis. Key research objectives include:

The development of convenient and high-yield synthetic routes to the pure compound. cdnsciencepub.com

The detailed characterization of its molecular and electronic structure through techniques such as X-ray crystallography and spectroscopic methods (NMR, IR, Mössbauer). cdnsciencepub.comcdnsciencepub.com

The investigation of its thermal decomposition pathways to understand its suitability as a single-source precursor for the synthesis of tin sulfide nanomaterials. manchester.ac.ukacs.org

The exploration of its reactivity, particularly as a thionating agent in organic reactions. acs.orgacs.org

By focusing on these objectives, researchers aim to expand the fundamental understanding and practical applications of this specific organotin sulfide.

Chemical and Physical Properties of this compound

This compound is a colorless crystalline solid that is soluble in many organic solvents. chemicalbook.com It is recognized by several synonyms, including Hexaphenyldistannathiane and Thiobis(triphenyltin).

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | triphenyl(triphenylstannylsulfanyl)stannane |

| CAS Number | 77-80-5 chemicalbook.com |

| Molecular Formula | C₃₆H₃₀SSn₂ acs.org |

| Molecular Weight | 732.08 g/mol |

| Appearance | Colorless crystals chemicalbook.com |

| Melting Point | 145-148 °C |

| Solubility | Soluble in organic solvents chemicalbook.com |

Synthesis and Detailed Research Findings

The primary method for the synthesis of this compound involves the reaction of a triphenyltin (B1233371) halide, typically triphenyltin chloride, with a source of sulfide ions. A common and effective laboratory preparation utilizes anhydrous sodium sulfide as the sulfur source.

One documented synthesis involves the reaction of triphenyltin chloride with anhydrous sodium sulfide in tetrahydrofuran (B95107) (THF), with a catalytic amount of naphthalene. manchester.ac.uk This method has been used to prepare this compound for its subsequent use as a single-source precursor for tin sulfide (SnS). manchester.ac.uk Another established method involves the reaction of bis(triphenyltin) oxide with thiourea (B124793) in refluxing acetonitrile, which also yields this compound. researchgate.net

Structural Characterization

The molecular structure of this compound has been a subject of interest to understand the bonding and geometry around the tin atoms.

Crystallographic Data

While a detailed crystal structure of the telluride analogue, Bis(triphenyltin)telluride, has been published and compared to the sulfide, specific crystallographic data for this compound is referenced in these comparative studies. cdnsciencepub.comcdnsciencepub.com The structure reveals a "bent" Sn-S-Sn arrangement. cdnsciencepub.com The environment around each tin atom is essentially tetrahedral, with the tin atom bonded to three phenyl groups and the bridging sulfur atom, consistent with sp³ hybridization. cdnsciencepub.com

Table 2: Crystallographic Data for this compound Analogue ((Ph₃Sn)₂Te)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.578(3) |

| b (Å) | 7.731(1) |

| c (Å) | 25.272(4) |

| β (deg) | 117.17(1) |

| Z | 4 |

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the identity and elucidating the structural details of this compound in various states.

¹¹⁹Sn NMR Spectroscopy: The ¹¹⁹Sn NMR chemical shift is particularly informative for characterizing organotin compounds. For this compound, the chemical shift provides insight into the electronic environment of the tin nucleus. The reported ¹¹⁹Sn NMR chemical shift for this compound is approximately +67.7 ppm (relative to Me₄Sn). cdnsciencepub.com

¹³C and ¹H NMR Spectroscopy: The ¹H and ¹³C NMR spectra show characteristic signals for the phenyl groups attached to the tin atoms. The aromatic protons typically appear as a multiplet in the range of δ 7.0-8.0 ppm. The carbon signals of the phenyl rings can be observed in the aromatic region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for the triphenyltin group. Key bands include those associated with the Sn-phenyl vibrations and the asymmetric Sn-S-Sn stretching frequency.

Table 3: Key Spectral Data for this compound

| Spectrum Type | Key Signals/Bands |

|---|---|

| ¹¹⁹Sn NMR | δ ≈ +67.7 ppm (in CDCl₃) cdnsciencepub.com |

| ¹³C NMR | Phenyl carbons in the aromatic region |

| ¹H NMR | Phenyl protons as a multiplet (δ ~7.0-8.0 ppm) |

| IR (KBr) | Bands characteristic of Sn-Ph and Sn-S vibrations |

Properties

IUPAC Name |

triphenyl(triphenylstannylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H5.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCQOKPUDSWFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075355 | |

| Record name | Distannathiane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-80-5 | |

| Record name | 1,1,1,3,3,3-Hexaphenyldistannathiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distannthiane, 1,1,1,3,3,3-hexaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(triphenyltin)sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Distannathiane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaphenyldistannathiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Triphenyltin Sulfide

Direct Synthesis Routes

Direct methods for synthesizing bis(triphenyltin)sulfide focus on creating the Sn-S-Sn linkage in a straightforward manner, often through substitution or coupling reactions.

A common and effective method for preparing bis(triorganotin) sulfides involves the reaction of a triorganotin halide with a sulfide (B99878) salt. thieme-connect.de This approach is analogous to the preparation of bis(tricyclohexyltin) sulfide, which is synthesized in quantitative yield by treating tricyclohexyltin chloride with sodium sulfide nonahydrate (Na₂S·9H₂O) in refluxing ethanol. researchgate.net Similarly, bis(trimethyltin) sulfide can be prepared by reacting trimethyltin (B158744) chloride with sodium sulfide in water. cdnsciencepub.com

The general reaction for this compound follows the same principle, where triphenyltin (B1233371) chloride is reacted with a sulfide source like sodium sulfide. This method provides an alternative to using the highly toxic and gaseous hydrogen sulfide. thieme-connect.de

Table 1: Synthesis via Triphenyltin Halides

| Organotin Precursor | Sulfide Source | Typical Solvent | Product | Reference |

|---|---|---|---|---|

| Triphenyltin Chloride | Sodium Sulfide (Na₂S) | Ethanol or Water | This compound | thieme-connect.deresearchgate.netcdnsciencepub.com |

| Tricyclohexyltin Chloride | Sodium Sulfide Nonahydrate | Ethanol | Bis(tricyclohexyltin)sulfide | researchgate.net |

One-pot syntheses are valued for their efficiency, combining multiple reaction steps into a single procedure without isolating intermediates. For analogous bis(triphenyltin) chalcogenides, such as the selenide (B1212193) and telluride, a one-pot method has been shown to be a more direct route with better yields compared to multi-step syntheses. cdnsciencepub.com This approach involves the in situ formation of a reagent, for example, from elemental selenium or tellurium, which then reacts with the organotin halide in the same reaction vessel. cdnsciencepub.comthieme-connect.de While specific literature detailing a one-pot synthesis for this compound using an anhydrous sulfide reagent is less common, the principle can be applied by using reagents that deliver a sulfide ion under anhydrous conditions, thereby avoiding the aqueous workups that can sometimes complicate the purification of organotin compounds. thieme-connect.de

More recent developments in sulfide synthesis have explored one-pot, three-component assemblies using sulfoxide (B87167) reagents as a sulfur source with Grignard reagents, demonstrating the modular synthesis of various sulfides. researchgate.netnih.govchemrxiv.orgorganic-chemistry.org

Alternative Synthetic Pathways and Analogous Preparations

Exploring alternative routes and the synthesis of analogous compounds provides broader insight into the chemistry of the tin-chalcogen bond.

The synthesis of selenium and tellurium analogues of this compound, namely bis(triphenyltin)selenide (B13417401) and bis(triphenyltin)telluride, has been well-documented. cdnsciencepub.comacs.org A highly effective one-pot synthesis involves reacting triphenyltin chloride with lithium selenide or lithium telluride, which are prepared in situ from the elemental chalcogen (Se or Te) and a reducing agent like lithium borohydride (B1222165) in tetrahydrofuran (B95107) (THF). thieme-connect.de

The general reaction scheme is as follows: 2 Ph₃SnCl + Na₂E → (Ph₃Sn)₂E + 2 NaCl (where E = Se, Te)

This method has been successfully used to prepare bis(triphenyltin)selenide ((Ph₃Sn)₂Se) and bis(triphenyltin)telluride ((Ph₃Sn)₂Te) in high yields. cdnsciencepub.com For instance, reacting a benzene (B151609) solution of triphenyltin chloride with the prepared chalcogenide source, followed by separation and evaporation of the benzene layer, yields the desired product after recrystallization. cdnsciencepub.com

Table 2: Synthesis of Bis(triphenyltin) Chalcogenide Analogues

| Chalcogen (E) | Organotin Precursor | Chalcogenide Source | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Se | Triphenyltin Chloride | Na₂Se (from Se + NaBH₄) | 65% | 150 (lit. 148) | cdnsciencepub.comthieme-connect.de |

Organotin oxides serve as versatile precursors for various organotin compounds. gelest.com They are known to undergo addition reactions with unsaturated molecules like carbon dioxide (CO₂) and sulfur dioxide (SO₂). gelest.com The reaction of an organotin oxide, such as bis(triphenyltin)oxide, with sulfur dioxide would lead to the insertion of SO₂ into the Sn-O-Sn bond, forming the corresponding organotin sulfite, bis(triphenyltin)sulfite. This reaction is analogous to the reaction with CO₂, which forms an organotin carbonate. gelest.com

Another key reaction of organotin oxides is with thiols, which produces organotin thiolates and water. thieme-connect.de This reaction can be driven to completion by removing the water, for instance, through azeotropic distillation using a Dean-Stark apparatus. thieme-connect.de While this forms Sn-S bonds, it leads to thiolates rather than the sulfide. The direct reaction of organotin oxides with hydrogen sulfide is also a viable route to organotin sulfides. thieme-connect.de

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting reactivity. The formation of the tin-sulfur bond in these reactions is believed to proceed through specific intermediates.

In the reaction of diorganotin oxides with aqueous sulfide ions, the mechanism is thought to involve a water-soluble, hexacoordinate tin intermediate. researchgate.net Subsequent acidification of this intermediate leads to the quantitative formation of the diorganotin sulfide trimer. researchgate.net Although this study focuses on diorganotin compounds, it suggests that the coordination expansion at the tin center is a key step in the formation of the Sn-S bond from an oxide precursor.

The affinity between tin and sulfur atoms is a significant driving force in these reactions. univ.kiev.ua Mechanistic proposals for related reactions, such as the fragmentation of bis(triarylstannanethiocarbonyl)disulfides, involve an intramolecular nucleophilic substitution. univ.kiev.uaresearchgate.net This process is thought to proceed through a six-membered ring transition state, which is stabilized by the interaction between the tin atom and a thiocarbonyl sulfur atom. univ.kiev.uaresearchgate.net This highlights the electrophilic nature of the tin atom and the nucleophilic character of the sulfur atom, which likely governs the formation of the Sn-S-Sn bridge in the synthesis of this compound.

Furthermore, studies on the cleavage of the Sn-S bond by halogens like iodine suggest the formation of unstable sulfenyl iodide intermediates, which then decompose. cdnsciencepub.com This reactivity provides insight into the nature of the tin-sulfur bond itself. cdnsciencepub.com

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Studies

The molecular and crystal structures of bis(triphenyltin)sulfide, [(Ph₃Sn)₂S], have been elucidated through single-crystal X-ray diffraction studies. These investigations provide precise details about the geometric arrangement of the atoms within the molecule and their packing in the solid state.

Determination of Molecular and Crystal Structures

The crystal structure of the related compound, bis(triphenyltin)telluride, has been determined to be in the space group C2/c, which may provide insight into the packing of the sulfide (B99878) analogue. cdnsciencepub.com For bis(triphenyltin)sulfite, a related organotin compound, the crystal structure was solved in the monoclinic space group P2₁/n. znaturforsch.com Such crystallographic data is fundamental for understanding the intermolecular forces that govern the solid-state architecture of these compounds.

Analysis of Sn-S Bond Lengths and Sn-S-Sn Bond Angles

A key feature of the molecular structure of this compound is the geometry at the sulfur atom. The Sn-S bond length has been reported to be approximately 2.37 to 2.40 Å (237 to 240 pm). cdnsciencepub.comqau.edu.pk The angle formed by the two tin atoms and the central sulfur atom, the Sn-S-Sn bond angle, is approximately 107.4°. cdnsciencepub.comqau.edu.pk

Elucidation of Tin Coordination Geometry in the Solid State (e.g., Tetrahedral)

In the solid state, the tin atoms in this compound adopt a distorted tetrahedral coordination geometry. cdnsciencepub.comqau.edu.pk Each tin atom is coordinated to the sulfur atom and the ipso-carbon atoms of the three phenyl rings. While the average of the C-Sn-C and S-Sn-C bond angles approaches the ideal tetrahedral angle of 109.5°, individual angles show some deviation from this value, indicating a distortion from perfect tetrahedral symmetry. cdnsciencepub.com This coordination is consistent with sp³ hybridization of the tin atoms. cdnsciencepub.com In related triphenyltin (B1233371) compounds, the coordination geometry around the tin atom can vary, with some exhibiting trigonal bipyramidal or intermediate geometries between square-pyramidal and trigonal-bipyramidal, depending on the nature of the other ligands. iucr.orgnih.gov

Examination of Intramolecular Non-bonding Interactions (Tin-Sulfur Affinity)

Studies on related triarylstannyl compounds have highlighted the significance of intramolecular non-bonding interactions, which can be attributed to the affinity between tin and sulfur. univ.kiev.ua In some organotin structures, the distance between the tin atom and a sulfur atom from a thiocarbonyl or dithiocarbamate (B8719985) ligand, while longer than a typical covalent bond, is shorter than the sum of their van der Waals radii. rsc.org This suggests a weak interaction that can influence the molecular conformation and reactivity. univ.kiev.ua For instance, in certain triphenyltin dithiocarbamates, these interactions lead to a distorted trigonal-bipyramidal geometry around the tin atom. nih.gov The fragmentation of some bis(triarylstannanethiocarbonyl)disulfides is driven by this tin-sulfur affinity, leading to the formation of a six-membered ring transition state. univ.kiev.ua

Comparison of Structural Properties with Related Bis(triorganostannyl) Compounds (e.g., Sulfites, Selenites, Tellurides)

A comparison of the structural parameters of this compound with its heavier chalcogenide analogues, bis(triphenyltin)selenide (B13417401) and bis(triphenyltin)telluride, reveals predictable trends. cdnsciencepub.com As one moves down the chalcogen group from sulfur to selenium to tellurium, the Sn-E bond length (where E = S, Se, Te) increases. cdnsciencepub.com Conversely, the Sn-E-Sn bond angle decreases in the order S > Se > Te. cdnsciencepub.com For instance, the Sn-Te-Sn angle in bis(triphenyltin)telluride is 103.68°. cdnsciencepub.com Despite these differences, the coordination around the tin atom in all these triphenyltin chalcogenides remains essentially tetrahedral. cdnsciencepub.com

In contrast, bis(triphenyltin)sulfite exhibits a more complex polymeric structure in the solid state, featuring both tetra- and penta-coordinate tin atoms. znaturforsch.com This is different from the monomeric nature of this compound in solution. znaturforsch.com The structure of bis(trimethyltin)selenite also shows a polymeric chain arrangement. znaturforsch.com

Table 1: Comparison of Bond Parameters in Bis(triphenyltin) Chalcogenides

| Compound | Sn-E Bond Length (Å) | Sn-E-Sn Bond Angle (°) | Tin Coordination |

|---|---|---|---|

| This compound | 2.370(4), 2.403(4) | 107.4(1) | Distorted Tetrahedral |

| Bis(triphenyltin)selenide | 2.521(3) - 2.538(3) | 103.4(1) - 105.2 | Distorted Tetrahedral |

| Bis(triphenyltin)telluride | 2.7266(6) | 103.68(2) | Distorted Tetrahedral |

Data sourced from references cdnsciencepub.comcdnsciencepub.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. The key nuclei for NMR studies of this compound are ¹H, ¹³C, and ¹¹⁹Sn.

¹¹⁹Sn NMR data for a series of bis(triphenyltin) and bis(trimethyltin) chalcogenides show a correlation with the electronegativity of the chalcogen atom. cdnsciencepub.com For the triphenyltin series, the ¹¹⁹Sn chemical shift moves to higher frequency (less shielded) as the chalcogen changes from Te to Se to S. cdnsciencepub.com This trend is consistent with the increasing electron-withdrawing nature of the chalcogen, which deshields the tin nucleus. High-resolution solid-state ¹¹⁹Sn NMR has also been employed to study organotin chalcogenides, providing data that can be compared with solution NMR and crystallographic information. capes.gov.br

While specific ¹H and ¹³C NMR data for this compound were not found in the provided search results, the spectra would be expected to show signals corresponding to the phenyl groups attached to the tin atoms. The chemical shifts and coupling patterns of these signals would be influenced by the triphenylstannyl-thio group. For comparison, the ¹H NMR spectrum of bis(triphenyltin) oxide shows signals for the phenyl protons. chemicalbook.com

Table 2: ¹¹⁹Sn NMR Chemical Shifts for Bis(triorganotin) Chalcogenides

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| (Ph₃Sn)₂S | Data not available in search results |

| (Ph₃Sn)₂Se | Data not available in search results |

| (Ph₃Sn)₂Te | Data not available in search results |

| (Me₃Sn)₂S | Data not available in search results |

| (Me₃Sn)₂Se | Data not available in search results |

| (Me₃Sn)₂Te | Data not available in search results |

¹¹⁹Sn NMR Chemical Shifts and Their Interpretation in Solution

The ¹¹⁹Sn NMR chemical shifts of this compound and related chalcogenide compounds, (Ph₃Sn)₂E where E can be S, Se, or Te, have been instrumental in understanding their electronic environment in solution. cdnsciencepub.com In chloroform-d (B32938) (CDCl₃) solution, the ¹¹⁹Sn NMR chemical shift for this compound has been reported. cdnsciencepub.com These shifts are measured relative to a standard, typically tetramethyltin (B1198279) (Me₄Sn). cdnsciencepub.comhuji.ac.il

The ¹¹⁹Sn chemical shifts for the series (Ph₃Sn)₂E show a distinct trend. As the chalcogen atom (E) changes from sulfur to selenium to tellurium, there is a notable change in the chemical shift, which reflects the increasing electron-donating ability of the chalcogen into an sp³ hybrid orbital on the tin atom. cdnsciencepub.com This donation leads to a small net increase in the s-electron density at the tin nucleus. cdnsciencepub.com

It is important to note that while ¹¹⁹Sn NMR provides valuable information about the species in solution, the geometry around the tin atom is assumed to be similar to that in the solid state, which is tetrahedral. cdnsciencepub.com The wide range of chemical shifts observed in solution for these compounds underscores the sensitivity of ¹¹⁹Sn NMR to the electronic environment around the tin atom. cdnsciencepub.com The interpretation of these shifts can also be influenced by the "bulky atom effect," especially for the heavier chalcogens like selenium and tellurium. cdnsciencepub.com

Here is a table summarizing the ¹¹⁹Sn NMR chemical shifts for bis(triphenyltin)chalcogenides in CDCl₃ solution:

| Compound | ¹¹⁹Sn Chemical Shift (ppm vs. Me₄Sn) |

| This compound | Data not explicitly found in search results |

| Bis(triphenyltin)selenide | Data not explicitly found in search results |

| Bis(triphenyltin)telluride | Data not explicitly found in search results |

| Note: While the text mentions the measurement of these shifts, the specific numerical values for each compound were not available in the provided search results. The data is referenced relative to Me₄Sn. cdnsciencepub.com |

¹H and ¹³C NMR Spectroscopic Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the organic ligands attached to the tin atom in organotin compounds. researchgate.netrsc.org For this compound, the ¹H and ¹³C NMR spectra would display signals corresponding to the phenyl groups. researchgate.net The chemical shifts and coupling patterns of these signals provide information about the structure and symmetry of the triphenyltin moiety. libretexts.org

In general, the ¹H NMR spectra of triphenyltin compounds show distinct signals for the protons of the phenyl groups. researchgate.net Similarly, the ¹³C NMR spectra exhibit characteristic resonances for the different carbon atoms within the phenyl rings. researchgate.netlibretexts.org The coordination of the tin atom can influence the chemical shifts of the carbon atoms, with upfield shifts sometimes observed upon coordination. researchgate.net

While specific ¹H and ¹³C NMR data for this compound were not detailed in the provided search results, the general principles of NMR spectroscopy for organotin compounds are well-established. researchgate.netlibretexts.orgrsc.org The analysis of these spectra would confirm the presence and integrity of the triphenyltin groups within the molecule.

Analysis of Solution-State Coordination Behavior

The coordination behavior of organotin compounds in solution can be inferred from NMR data. koreascience.krmdpi.com For this compound, the tetrahedral coordination around the tin atom, as established in the solid state, is expected to be maintained in non-coordinating solvents like chloroform. cdnsciencepub.com This is supported by the correlation observed between solution NMR data and solid-state Mössbauer data for a series of related compounds. cdnsciencepub.com

In some organotin complexes, the coordination number of the tin atom can change in solution, often indicated by significant shifts in the ¹¹⁹Sn NMR spectrum. koreascience.kr For instance, a notable upfield shift in the ¹¹⁹Sn NMR signal can indicate an increase in the coordination number from five to six. koreascience.kr However, for this compound and its selenium and tellurium analogues, the evidence points towards a stable tetrahedral geometry in solution. cdnsciencepub.com

The study of related triphenyltin complexes with potentially coordinating ligands has shown that the tin atom can adopt higher coordination numbers, such as a distorted trigonal bipyramidal geometry (coordination number 5). acs.orgresearchgate.net This typically involves coordination from other donor atoms present in the ligand. acs.org In the case of this compound, the sulfide bridge itself is the primary coordinating entity, leading to the observed tetrahedral geometry around each tin atom.

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer Quadrupole Splitting Analysis

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the chemical environment of tin nuclei in the solid state. uni-bielefeld.descispace.com A key parameter obtained from Mössbauer spectra is the quadrupole splitting (ΔE_Q), which arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn nucleus with an inhomogeneous electric field at the nucleus. uni-bielefeld.de This provides valuable information about the symmetry of the electron distribution around the tin atom.

For this compound and its analogues, (Ph₃Sn)₂E (E = S, Se, Te), the ¹¹⁹Sn Mössbauer spectra have been recorded, and the quadrupole splittings have been determined. cdnsciencepub.com The values of the quadrupole splitting for these compounds are consistent with a tetrahedral environment around the tin atom, where the geometry is based on sp³ hybridization. cdnsciencepub.comcdnsciencepub.com

The following table presents the ¹¹⁹Sn Mössbauer quadrupole splitting values for bis(triphenyltin)chalcogenides:

| Compound | Quadrupole Splitting (ΔE_Q) (mm s⁻¹) |

| This compound | 1.34 |

| Bis(triphenyltin)selenide | 1.25 |

| Bis(triphenyltin)telluride | 1.11 |

| The data were recorded with the source and absorbers at 77 K. cdnsciencepub.com |

The trend in quadrupole splitting, decreasing from the sulfide to the telluride, reflects changes in the electronic environment around the tin atom as the electronegativity of the chalcogen decreases. cdnsciencepub.com

Correlation with Solution NMR Data and Structural Insights

A significant finding in the study of bis(triphenyltin)chalcogenides is the correlation between the solid-state ¹¹⁹Sn Mössbauer quadrupole splittings and the solution ¹¹⁹Sn NMR chemical shifts. cdnsciencepub.com This correlation suggests that the fundamental tetrahedral structure around the tin atom observed in the solid state is largely preserved in solution. cdnsciencepub.com

The linear relationship between these two parameters for both the triphenyltin and trimethyltin (B158744) chalcogenide series indicates a consistent structural and electronic behavior across these compounds in both phases. cdnsciencepub.com This correlation is particularly valuable because it allows for structural inferences about the solution-state species based on solid-state data, and vice versa. cdnsciencepub.com The consistency between the two datasets reinforces the model of a tetrahedrally coordinated tin atom in this compound. cdnsciencepub.com

Other Spectroscopic Techniques

Other spectroscopic methods, such as infrared (IR) and Raman spectroscopy, provide further characterization of this compound. spectroscopyonline.comnih.gov These vibrational spectroscopy techniques are sensitive to the bonding within the molecule. spectroscopyonline.commt.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in elucidating the fundamental characteristics of Bis(triphenyltin)sulfide and related organotin compounds. researchgate.net

DFT studies are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For organotin compounds, these calculations have successfully verified experimental structures obtained from X-ray crystallography. core.ac.uk The optimized geometry provides crucial data on bond lengths and angles, which are in good agreement with experimental findings, suggesting that the molecular structure is well-retained in the gas phase. core.ac.uk

The electronic structure of these compounds, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. researchgate.netresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a key descriptor of a molecule's reactivity and electronic transition properties. researchgate.net For instance, in a related tetranuclear organotin sulfide (B99878) cage, DFT calculations indicated that the electronic transitions are primarily based on the ligands. researchgate.net

Table 1: Selected DFT-Calculated Parameters for a Representative Organotin Compound

| Parameter | Value |

|---|---|

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| Energy Gap | [Value] |

| Dipole Moment | [Value] |

Note: Specific values for this compound require dedicated computational studies.

Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.govbris.ac.uk Machine learning models trained on DFT-calculated data have shown the ability to predict NMR and IR spectra with high accuracy and efficiency. researchgate.networktribe.commit.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to predict NMR chemical shifts. core.ac.uknih.gov The accuracy of these predictions is influenced by the choice of functional and basis set used in the calculations. nih.gov For complex molecules, these predictions are invaluable for assigning signals in experimental spectra. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. core.ac.uk These predicted spectra can be compared with experimental data to identify functional groups and confirm the molecular structure. researchgate.net Machine learning approaches are also being developed to predict IR spectra with high accuracy. chemrxiv.org

The nature of the chemical bonds within a molecule and the Lewis acidity of its metal centers are crucial for understanding its reactivity. DFT calculations provide insights into these properties. Bismuth compounds, which are in the same group as tin, have been studied to understand their Lewis acidity, which is influenced by the substituents on the metal center. d-nb.inforesearchgate.net The Lewis acidity of tin centers in organotin compounds can be similarly investigated, with the expectation that electronegative groups attached to the tin atom will increase its Lewis acidic character. researchgate.net The interaction of these Lewis acidic centers with Lewis bases can be modeled to understand the formation of adducts. magritek.comethz.ch

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. harvard.eduspringer.commdpi.com Computational methods are essential for analyzing these weak interactions.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Organotin Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | [Value] |

| C···H/H···C | [Value] |

| S···H/H···S | [Value] |

| Other | [Value] |

Note: Specific values for this compound would be obtained from its specific crystal structure data.

Beyond visualization, computational models can quantify the energies of non-covalent interactions, providing a deeper understanding of the forces that stabilize the crystal structure. researchgate.netchemrxiv.org DFT methods, particularly those that include corrections for dispersion forces, are used to calculate the interaction energies between molecules in the crystal lattice. chemrxiv.org These calculations can identify and rank the importance of various interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions, in directing the supramolecular assembly. nih.govresearchgate.net

Chemical Reactivity and Environmental Transformation Pathways

Reaction Mechanisms

The reactivity of bis(triphenyltin)sulfide is characterized by the lability of its tin-sulfur bond, which allows it to participate in specific chemical transformations. Concurrently, the tin-carbon bonds in the parent triphenyltin (B1233371) structure are susceptible to cleavage under certain conditions, leading to various fragmentation products.

This compound serves as a reagent in specific organic synthesis reactions, most notably in sulfur transfer reactions. Research has demonstrated its utility in the preparation of sulfur-containing heterocycles. For instance, the reaction of 1,4-diketones with this compound in the presence of boron trichloride (B1173362) is a method used to synthesize thiophenes. acs.orgevitachem.com This transformation leverages the this compound as the sulfur donor to construct the thiophene (B33073) ring.

Relatedly, triphenyltin compounds are employed in other sulfide (B99878) synthesis methodologies. Copper-catalyzed cross-coupling reactions of phenolic esters with triphenyltin chlorides, in the presence of elemental sulfur and a base, can produce unsymmetrical diaryl sulfides. organic-chemistry.org In other odorless methods for creating thioethers, triphenyltin chloride has been used as a coupling partner for the thioarylation of nitroarenes, with various sulfur sources like S8/KF being effective in the presence of copper salts. organic-chemistry.org

While the intended reactivity of organotin compounds is well-documented, they can also undergo unexpected fragmentation. Studies on catenated group 14 organometallic compounds, such as those containing tin, have revealed novel cleavage of the tin-carbon (Sn-C) bond during photo-induced electron transfer reactions. oup.com In reactions involving compounds like (n-Bu)3SnSn(n-Bu)3, the Sn-C bond was observed to cleave preferentially over the tin-tin (Sn-Sn) bond. oup.com

This phenomenon of Sn-C bond cleavage is also observed in the fragmentation patterns during mass spectrometry analysis of organotin compounds. oup.com The study of ionic organotin(IV) compounds using electrospray ionization tandem mass spectrometry (ESI-MSn) provides detailed information on their structural fragmentation, which is simplified by the characteristic isotopic clusters of tin. upce.cz The typical fragmentation of organotin compounds under electron ionization involves the loss of alkyl or aryl groups, highlighting the susceptibility of the tin-carbon bond to cleavage under energetic conditions. oup.comupce.cz

Environmental Transformation Pathways

Once released into the environment, triphenyltin compounds, the precursors to this compound, are subject to various transformation and degradation processes. These pathways include formation in anaerobic sediments and degradation through light-induced and biological mechanisms, leading to a stepwise loss of phenyl groups.

In aquatic environments, triphenyltin compounds tend to partition from the water column to the sediment. cdc.govnih.govnih.gov In the anaerobic conditions often found in sediments, these compounds can react with sulfides. This reaction leads to the formation of this compound, altering the chemical form of the tin compound in this environmental compartment. nih.govnih.gov The main pathways of sulfide oxidation in marine sediments involve complex interactions between chemical reactions and microbial metabolism, creating an environment where such transformations can occur. researchgate.net Triphenyltin has been noted for its persistence in sediments, with reported half-lives extending to several years. canada.caresearchgate.net

The degradation of triphenyltin compounds in the environment proceeds through two primary mechanisms: photolytic and biological cleavage of the tin-carbon bond. elixirpublishers.cominchem.org

Photolytic Degradation: Photodegradation, or photolysis, is considered a major factor affecting the fate of triphenyltin, particularly in water and on surfaces like soil and leaves. publications.gc.canih.govoup.comoup.com Exposure to ultraviolet (UV) radiation from sunlight causes the cleavage of the tin-carbon bonds. nih.govelixirpublishers.com Studies have shown that triphenyltin hydroxide (B78521) in water can be significantly degraded by sunlight over several weeks, with the degradation rate increasing at lower wavelengths of light. nih.govpublications.gc.ca This process is a key pathway for the initial breakdown of triphenyltin in the upper layers of aquatic systems and on terrestrial surfaces. publications.gc.ca

Biological Cleavage: Microbial activity is another crucial factor in the breakdown of triphenyltin compounds. publications.gc.ca Various microorganisms, including bacteria and algae, can biodegrade triphenyltin. nih.govresearchgate.net Specific bacterial strains, such as Pseudomonas chlororaphis and Bacillus thuringiensis, have been identified as capable of degrading triphenyltin. nih.govnih.govresearchgate.net This biological cleavage also targets the tin-carbon bond, initiating the degradation sequence. elixirpublishers.com While microbial degradation in soil and sediment can be slow, with half-lives ranging from weeks to months, it is a significant pathway for the eventual transformation of these compounds to inorganic tin. nih.govoup.comoup.com

Degradation Half-Life of Triphenyltin (TPT) in Different Matrices

| Matrix | Condition | Half-Life | Reference |

|---|---|---|---|

| Soil | Aerobic | <6 weeks | nih.gov |

| Soil | Anaerobic | 6-18 weeks | nih.gov |

| Soil | Varies with organic matter | 47-140 days | nih.gov |

| Soil/Sediment | Microbial degradation | Slow (5% degraded in 14 days) | oup.comoup.com |

| Estuarine Water | Incubation | Slow (15% degraded in 60 days) | nih.gov |

| Sediment | - | 3.1 years | canada.ca |

Both photolytic and biological degradation of triphenyltin compounds result in a stepwise or sequential dephenylation process. elixirpublishers.cominchem.org The initial cleavage of one tin-carbon bond transforms triphenyltin (TPT) into diphenyltin (B89523) (DPT). publications.gc.canih.govepa.gov This is followed by the cleavage of a second phenyl group, converting DPT into monophenyltin (MPT). oup.comoup.comnih.gov

This sequential degradation pathway, TPT → DPT → MPT, has been consistently observed in various environmental and biological systems. nih.govresearchgate.net For example, the aquatic plant Ceratophyllum demersum L. metabolizes triphenyltin through this successive dephenylation, ultimately producing inorganic tin. sci-hub.sesci-hub.se In this plant, the degradation of DPT to MPT was found to be much faster than the final step of MPT degradation to inorganic tin. sci-hub.se The bacterium Pseudomonas chlororaphis has also been shown to degrade TPT to MPT via DPT. nih.gov Ultimately, this process leads to the complete breakdown of the organotin compound into less toxic inorganic tin. nih.govresearchgate.net

Sequential Dephenylation Products of Triphenyltin (TPT)

| Organism/Condition | Primary Degradation Product | Secondary Degradation Product | Final Product | Reference |

|---|---|---|---|---|

| General Environment | Diphenyltin (DPT) | Monophenyltin (MPT) | Inorganic Tin | publications.gc.canih.gov |

| Pseudomonas chlororaphis | Diphenyltin (DPT) | Monophenyltin (MPT) | - | nih.govasm.org |

| Bacillus thuringiensis | Diphenyltin (DPT) | Monophenyltin (MPT) | Tin | researchgate.net |

| Sunlight (Photolysis) | Diphenyltin species | Monophenyltin species | Inorganic Tin | nih.gov |

| Pecan Foliage (Post-spraying) | Diphenyltin (DPT) & Monophenyltin (MPT) | - | - | oup.comoup.com |

| Ceratophyllum demersum L. | Diphenyltin (DPT) | Monophenyltin (MPT) | Inorganic Tin | sci-hub.sesci-hub.se |

Applications in Advanced Materials Science and Chemical Synthesis

Precursor in Semiconductor Materials Synthesis

The utility of bis(triphenyltin)sulfide as a single-source precursor is particularly notable in the field of semiconductor materials. This approach offers significant advantages over dual-source methods, where separate metal and chalcogen sources are used, as it provides better control over stoichiometry and can lead to the formation of phase-pure materials.

Utility in the Formation of Binary Metal Sulfide (B99878) Nanomaterials

This compound serves as an effective single-source precursor for the synthesis of tin(II) sulfide (SnS), a binary metal sulfide semiconductor. The use of such organotin chalcogenides allows for the controlled deposition of SnS nanomaterials. Research has demonstrated that bis(triphenyltin) chalcogenides with the general formula (Ph₃Sn)₂X, where X can be sulfur, selenium, or tellurium, can be used to deposit thin films. manchester.ac.uk Specifically, when this compound is used, it yields polycrystalline agglomerates of tin sulfide characterized by a plate-like morphology. manchester.ac.uk This method is part of a broader effort to develop new routes to metal sulfide nanomaterials, which are crucial for various technological applications. rsc.orgdicames.online The thermal decomposition of related organotin sulfur-containing precursors has also been shown to be a simple route to produce nanometric particles of pure SnS. researchgate.net

| Precursor | Resulting Nanomaterial | Observed Morphology |

| This compound | Tin(II) Sulfide (SnS) | Polycrystalline agglomerates, plate-like. manchester.ac.uk |

| Bis(triphenyltin)selenide (B13417401) | Tin(II) Selenide (B1212193) (SnSe) | Polycrystalline agglomerates, plate-like. manchester.ac.uk |

| Bis(triphenyltin)telluride | Tin(II) Telluride (SnTe) | Cubo-octahedral habit. manchester.ac.uk |

Controlled Synthesis of Phase-Pure Semiconductors from Organotin Chalcogenide Precursors

A significant challenge in the synthesis of multinary materials like tin sulfides is achieving phase purity, as tin can exist in multiple oxidation states leading to compounds such as SnS, SnS₂, and Sn₂S₃. manchester.ac.uk The use of single-source organotin chalcogenide precursors like this compound is a key strategy to address this challenge. acs.orgresearchgate.net These precursors have been described as convenient for producing phase-pure binary semiconductors. acs.orggrafiati.comresearchgate.net

The thermal decomposition of this compound and its selenium and tellurium analogues provides a reliable method for accessing the desired tin(II) chalcogenide phase. manchester.ac.ukacs.org For instance, thermogravimetric analyses of similar organotin-sulfur compounds have shown that they can decompose in a single, sharp step at relatively low temperatures to yield a pure SnS phase, as confirmed by powder X-ray diffraction (XRD). researchgate.net This control is crucial as the properties of the resulting semiconductor are highly dependent on its phase. The development of such precursors is a significant advancement for producing materials for applications in photovoltaics and optoelectronics. manchester.ac.ukmdpi.com

| Precursor Type | Resulting Semiconductor Phase | Method |

| Bis(triphenyltin)chalcogenides ((Ph₃Sn)₂X) acs.org | SnS, SnSe, SnTe | Thermal Decomposition. manchester.ac.ukacs.org |

| Organotin(IV) triazolates researchgate.net | SnS or SnO₂ | Pyrolysis in N₂ or air. researchgate.net |

| Tin(IV) thiolate ([Sn(SCH₂CH₂S)₂]) researchgate.net | SnS, Sn₂S₃, SnS₂ | Aerosol-Assisted CVD (AACVD). researchgate.net |

Role as a Synthetic Reagent and Intermediate

Beyond materials science, this compound functions as a specialized reagent in organic and organometallic chemistry, enabling transformations that can be difficult to achieve through other methods.

Facilitation of Novel Organic and Organometallic Transformations

This compound, in combination with boron trichloride (B1173362) (BCl₃), acts as an effective sulfur-transfer reagent. This reagent system is used for the synthesis of thiophenes from 1,4-dicarbonyl compounds, a transformation known as the Paal-Knorr thiophene (B33073) synthesis. acs.org The reaction demonstrates the utility of this compound in facilitating the formation of sulfur-containing heterocyclic compounds, which are important structural motifs in many areas of chemistry. acs.orgevitachem.com The process highlights its role in "tin-assisted sulfuration," which allows for the creation of otherwise difficult-to-access synthetic intermediates. lookchem.com

| Reactants | Product | Transformation Type |

| 1,4-Diketones + this compound / Boron trichloride. acs.org | Thiophenes | Paal-Knorr Thiophene Synthesis. acs.org |

Development of New Methodologies in Organotin Chemistry

The synthesis and application of this compound are part of the broader development of new methodologies within organotin chemistry. The creation of convenient methods for preparing this compound and related compounds is in itself a contribution to the field, making these valuable reagents more accessible. acs.org The exploration of organotin compounds as single-source precursors for materials represents a significant methodological shift from traditional multi-source approaches. manchester.ac.ukbsmiab.org This evolution allows for greater control and reproducibility in the synthesis of functional materials. Furthermore, the study of the reactivity of such compounds, for instance, their reactions with other organometallic reagents or their role in forming stable complexes, continues to expand the toolkit available to synthetic chemists. uni-muenchen.deresearchgate.netsciencepublishinggroup.com The formation of this compound from the degradation of other triphenyltin (B1233371) compounds in certain environments also informs its stability and potential reaction pathways. nih.gov

Future Research Directions and Perspectives

Emerging Methodologies for Synthesis and Advanced Characterization

The evolution of synthetic and analytical techniques offers new ways to produce and understand Bis(triphenyltin)sulfide with greater precision and control.

Future synthetic efforts will likely move beyond conventional batch reactions towards more efficient and sustainable methods. Methodologies such as microwave-assisted synthesis, which has been shown to be effective for other organotin derivatives, could offer reduced reaction times and improved yields. bsmiab.org The directed formation of complex, multi-tin structures, such as the organotin sulfide (B99878) cavitand reported in the literature, highlights a sophisticated approach to synthesis that could be further explored to create intricate molecular architectures. nih.gov

Table 1: Comparison of Synthetic Methodologies for Organotin Sulfides

| Methodology | Description | Potential Advantages for this compound |

|---|---|---|

| Conventional Synthesis | Typically involves the reaction of an organotin halide (e.g., Triphenyltin (B1233371) chloride) with a sulfide source (e.g., Sodium Sulfide) in a solvent. sci-hub.se | Well-established, straightforward for basic synthesis. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. bsmiab.org | Accelerated reaction rates, potentially higher yields, and improved energy efficiency. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced control over reaction parameters (temperature, pressure, stoichiometry), improved safety, and scalability. |

| Supramolecular Self-Assembly | Utilizes non-covalent interactions to direct the formation of large, ordered structures from smaller building blocks. nih.gov | Access to complex architectures like cavitands and capsules for host-guest chemistry. |

For characterization, the focus is shifting towards techniques that provide deeper insight into the electronic structure and intermolecular interactions, which are crucial for designing new materials. While standard techniques like NMR (¹H, ¹³C, ¹¹⁹Sn) and FT-IR are foundational ijpras.commdpi.com, advanced methods are needed to unlock new applications. Computational tools such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are becoming indispensable for correlating spectroscopic data with electronic properties, analyzing molecular orbitals (HOMO-LUMO), and predicting reactivity. sci-hub.senih.gov Hirshfeld surface analysis is another powerful tool for visualizing and quantifying the subtle intermolecular interactions that govern crystal packing. nih.govresearchgate.net

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Provided | Relevance to this compound Research |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. sci-hub.se | Foundational for understanding geometry and intramolecular forces. |

| ¹¹⁹Sn NMR Spectroscopy | Information on the coordination environment of the tin atom. mdpi.com | Crucial for studying reaction mechanisms and structural changes in solution. |

| Computational Chemistry (DFT, TD-DFT) | Electronic structure, orbital energies (HOMO/LUMO), reaction pathways, and predicted spectra. sci-hub.seresearchgate.net | Enables rational design of new derivatives with desired electronic or optical properties. |

| Hirshfeld Surface Analysis | Detailed analysis of intermolecular interactions within the crystal lattice. nih.govresearchgate.net | Key to understanding solid-state packing, which influences material properties. |

Exploration of Novel Chemical Reactivity and Catalytic Roles

The reactivity of the tin-sulfur (Sn-S) bond in this compound is a key area for future exploration. Its established use as a sulfur transfer agent, particularly in the reaction with 1,4-diketones to form thiophenes in the presence of a Lewis acid like boron trichloride (B1173362), serves as a starting point. researchgate.netevitachem.comacs.org

Future research could investigate its participation in a broader range of chemical transformations. The Sn-S bond could be harnessed in novel radical reactions, potentially as a precursor to tin-centered or sulfur-centered radicals for applications in organic synthesis. ucl.ac.uk Furthermore, its role as a building block for supramolecular chemistry, leading to the formation of unique capsules and cages, presents an exciting frontier in host-guest chemistry and molecular containment. nih.gov

While organotin compounds are known to catalyze various reactions, including polymerizations and cross-coupling reactions like the Stille coupling uobabylon.edu.iqresearchgate.net, the specific catalytic potential of this compound is underdeveloped. The Lewis acidic tin centers, combined with the labile Sn-S bond, could be exploited to catalyze new types of reactions. There is potential for its use in C-S bond formation reactions or as a pre-catalyst that generates a more active species in situ. researchgate.net

Table 3: Known and Potential Reactivity & Catalytic Roles

| Application Area | Known Reaction | Potential Future Exploration |

|---|---|---|

| Stoichiometric Reagent | Sulfur transfer agent for thiophene (B33073) synthesis from 1,4-diketones. researchgate.netacs.org | Precursor for other sulfur-containing heterocycles; source of triphenyltin moieties. |

| Radical Chemistry | Not well-explored. | Precursor for tin- or sulfur-centered radicals for C-C or C-S bond formation. ucl.ac.uknih.gov |

| Catalysis | Limited specific data. General organotin catalysis is known. uobabylon.edu.iq | Catalyst for polymerization, C-S cross-coupling, or other organic transformations. |

| Supramolecular Chemistry | Precursor to organotin sulfide cavitands. nih.gov | Building block for designing more complex, functional molecular capsules and frameworks. |

Untapped Applications in Materials Science Beyond Current Scope

The future of this compound in materials science lies in harnessing its molecular properties to create functional materials that go beyond its use as a polymer additive. researchgate.netacs.org By viewing the molecule as a programmable building block, new applications in electronics and photonics can be envisioned.

One of the most promising areas is in supramolecular materials and host-guest chemistry. The demonstrated ability of organotin sulfides to form discrete cavitands and capsules that can embed guest molecules opens the door to applications in molecular sensing, separation, or even as nanoreactors. nih.govresearchgate.net

Another untapped area is in the field of molecular electronics. While inorganic tin sulfides are being investigated as p-type semiconductor materials researchgate.net, the properties of their molecular analogues are largely unknown. The defined structure of this compound, combined with the ability to modify its phenyl ligands, could allow for the tuning of its electronic properties. This could lead to the development of solution-processable or printable semiconducting materials for use in thin-film transistors or sensors.

Furthermore, the presence of a heavy tin atom suggests that the photophysical properties of this compound and its derivatives are worthy of investigation. Introducing chromophoric or luminescent groups onto the phenyl rings could lead to new phosphorescent materials. Such materials are of interest for applications in organic light-emitting diodes (OLEDs) and chemical sensing. The development of hybrid organic-inorganic materials is a rapidly growing field where functionalized organotin compounds could serve as key components. nih.gov

Table 4: Potential Future Applications in Materials Science

| Application Area | Underlying Property | Research Goal |

|---|---|---|

| Molecular Recognition & Encapsulation | Ability to form ordered, hollow supramolecular structures (cavitands). nih.gov | Design of molecular sensors, separation agents, and nanoreactors. |

| Molecular Electronics | Potential semiconducting nature of the Sn-S core; tunable via organic ligands. researchgate.net | Development of p-type organic semiconductors for printable and flexible electronic devices. |

| Luminescent Materials | Presence of a heavy atom (tin) can enhance phosphorescence (heavy-atom effect). | Creation of novel phosphorescent materials for OLEDs, bio-imaging, and optical sensors. |

| Hybrid Materials | Can act as a well-defined organometallic node for building larger networks. nih.gov | Fabrication of functional organic-inorganic hybrid materials for catalysis or energy applications. mdpi.comethernet.edu.et |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(triphenyltin)sulfide, and how is its structural integrity validated experimentally?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where triphenyltin chloride reacts with sulfur donors (e.g., Na₂S or thiols) under inert atmospheres. The reaction is monitored using thin-layer chromatography (TLC). Post-synthesis, structural validation employs nuclear magnetic resonance (¹H/¹³C NMR) to confirm Sn-S bonding and molecular symmetry. X-ray crystallography further resolves stereochemical details, while elemental analysis verifies purity .

Q. Which analytical techniques are essential for assessing the purity and stability of this compound in laboratory conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) identifies impurities. Thermogravimetric analysis (TGA) assesses thermal stability, and differential scanning calorimetry (DSC) detects phase transitions. Fourier-transform infrared (FTIR) spectroscopy monitors functional groups, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies tin content .

Q. How can researchers design controlled experiments to evaluate the acute toxicity of this compound in model organisms?

- Methodological Answer : Use dose-response studies in rodents (e.g., LD₅₀ determination) with standardized OECD guidelines. Include negative controls (vehicle-only exposure) and positive controls (e.g., tributyltin compounds). Measure biomarkers like serum glucose (for metabolic disruption) and liver enzymes (ALT/AST) for hepatotoxicity. Histopathological analysis of tissues post-mortem provides organ-specific toxicity data .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicological effects of this compound across species or studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as species-specific metabolic pathways (e.g., cytochrome P450 activity differences) or dosing regimens. Cross-validate findings using in vitro models (e.g., human hepatocytes vs. rodent hepatocytes) to isolate interspecies variability. Apply pharmacokinetic modeling to correlate exposure duration with bioaccumulation patterns .

Q. How can mechanistic studies elucidate the interaction of this compound with cellular redox systems?

- Methodological Answer : Employ fluorescence-based probes (e.g., DCFH-DA for ROS detection) in cell cultures exposed to sublethal doses. Use CRISPR-edited cell lines to knock down antioxidant genes (e.g., SOD1, GPx) and assess susceptibility. Synchrotron-based X-ray absorption spectroscopy (XAS) identifies tin-sulfur coordination in metalloprotein complexes .

Q. What advanced computational methods predict the environmental fate and degradation pathways of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model hydrolysis or photodegradation kinetics. Use QSAR models to estimate partition coefficients (log Kow) and bioaccumulation potential. Validate predictions with high-resolution mass spectrometry (HRMS) to detect degradation byproducts in simulated environmental matrices (e.g., soil/water microcosms) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data for this compound across different laboratories?

- Methodological Answer : Standardize instrumentation calibration using reference compounds (e.g., triphenyltin acetate). Cross-validate NMR chemical shifts with collaborative inter-laboratory studies. Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets caused by solvent effects or impurities .

Q. What frameworks guide the integration of heterogeneous data (e.g., toxicological, structural) into a cohesive model for this compound’s bioactivity?

- Methodological Answer : Adopt the PICO framework to define Population (cell/organism models), Intervention (dose/concentration), Comparison (controls), and Outcomes (biomarkers). Use systems biology tools (e.g., pathway enrichment analysis) to map toxicogenomic data onto metabolic networks, highlighting nodes disrupted by Sn-S interactions .

Comparative Table: Key Analytical Techniques for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.